8-Methoxy-4-methylbenzo[g]coumarin
Overview
Description
8-Methoxy-4-methylbenzo[g]coumarin is a naturally occurring coumarin derivative found in plants of the genus Toninia. This compound is known for its unique fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescing at long wavelengths in protic solvents . It has a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol .
Mechanism of Action
Target of Action
Coumarins, a class of compounds to which 8-methoxy-4-methylbenzo[g]coumarin belongs, are known to interact with various biological targets and exhibit diverse therapeutic properties .
Mode of Action
It has been reported that this compound exhibits unique fluorescence properties . It is almost nonfluorescent in aprotic solvents, but strongly fluoresces at long wavelengths in protic solvents .
Biochemical Pathways
Coumarins are known to influence various metabolic pathways .
Result of Action
Its unique fluorescence properties suggest potential applications in fluorescence-based studies and technologies .
Biochemical Analysis
Biochemical Properties
8-Methoxy-4-methylbenzo[g]coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Moreover, this compound can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, thereby affecting the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methylbenzo[g]coumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with methoxy reagents . The reaction conditions often include the use of organic solvents such as ethanol, methanol, chloroform, and ethyl acetate, with the compound being stable under normal temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methylbenzo[g]coumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted coumarin derivatives .
Scientific Research Applications
8-Methoxy-4-methylbenzo[g]coumarin has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its unique fluorescence properties.
Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of fluorescent dyes and materials for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 8-Methoxy-4-methylbenzo[g]coumarin, known for its anticoagulant properties.
7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.
4-Methylumbelliferone: Another coumarin derivative used in fluorescence studies.
Uniqueness
This compound is unique due to its specific fluorescence behavior in different solvents, making it particularly useful in applications requiring precise fluorescence detection. Its stability and ease of synthesis also contribute to its distinctiveness compared to other coumarin derivatives .
Properties
IUPAC Name |
8-methoxy-4-methylbenzo[g]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFUYESISQUIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498722 | |
Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69169-71-7 | |
Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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